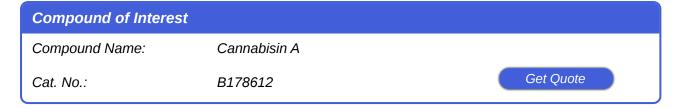


An In-depth Technical Guide to the Solubility of Cannabidiol (CBD)

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Disclaimer: The initial request specified "**Cannabisin A**." As this is not a recognized scientific term for a cannabinoid, this guide will focus on Cannabidiol (CBD), a prominent and well-researched non-psychoactive cannabinoid, assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of the solubility of Cannabidiol (CBD) in various solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of CBD for formulation, extraction, and analytical purposes.

Quantitative Solubility Data

Cannabidiol is a lipophilic molecule, which results in low solubility in aqueous solutions and high solubility in many organic solvents.[1] The solubility of CBD is a critical parameter that influences its bioavailability and therapeutic efficacy.[2] Below are tables summarizing the quantitative solubility of CBD in various solvents based on available data.

Table 1: Solubility of CBD in Common Organic Solvents



| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---------------------------|--------------------|------------------|
| Dimethyl Sulfoxide (DMSO) | ~60 | Not Specified |
| Dimethylformamide (DMF) | ~50 | Not Specified |
| Ethanol | ~35 | Not Specified |
| Methanol | ~30 | Not Specified |
| Pentane | Soluble | Room Temperature |
| Hexane | Soluble | Room Temperature |
| Chloroform | Soluble | Room Temperature |

Note: "Soluble" indicates that while quantitative data is not consistently reported, these solvents are commonly used for extraction and purification, suggesting high solubility.[3][4]

Table 2: Solubility of CBD in Aqueous and Buffer Systems

| Solvent System | Solubility | Temperature (°C) |
|---------------------|------------------|---------------------|
| Water | 0.7 - 12.6 μg/mL | Not Specified[1][2] |
| 1:3 DMSO:PBS Buffer | 250 μg/mL | Not Specified[5] |

The solubility of CBD in aqueous media is exceedingly low, posing challenges for oral and parenteral formulations.[2]

Experimental Protocols for Solubility Determination

Accurate determination of CBD solubility is crucial for research and development. The following are standard methodologies for this purpose.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely used technique to determine the thermodynamic solubility of a compound.[6][7]



Methodology:

- Preparation of Supersaturated Solution: An excess amount of crystalline CBD powder is added to a known volume of the selected solvent in a sealed vial.[7]
- Equilibration: The vials are agitated in a mechanical shaker or incubator at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
- Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged or filtered to separate the undissolved solid from the saturated solution.[6] Filtration is commonly performed using a syringe filter (e.g., 0.22 µm PTFE).
- Quantification: The concentration of CBD in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][8]
- Data Analysis: The solubility is reported as the mean concentration from multiple replicates.



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Caption: Experimental workflow for the shake-flask solubility assay.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the gold standard for the accurate quantification of cannabinoids, including CBD, in solution.[9][10]

Typical HPLC Parameters:

• Column: A C18 reversed-phase column is most commonly used (e.g., 4.6 x 150 mm, 5 μm particle size).[10][11]



- Mobile Phase: A mixture of acetonitrile (ACN) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. A common isocratic mobile phase is 75:25 ACN:water.[10]
- Flow Rate: Typically 1.0 1.5 mL/min.[10][11]
- Detection: UV detection at a wavelength of approximately 214 nm or 228 nm is common for CBD.[10]
- Column Temperature: Maintained at a constant temperature, for instance, 25°C.[10]
- Injection Volume: Typically 10-20 μL.[10][11]

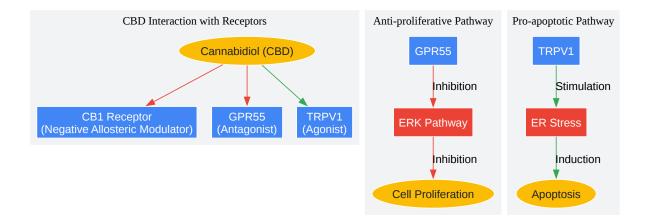
Quantification Procedure:

- Standard Curve Preparation: A series of standard solutions of known CBD concentrations are prepared in the mobile phase or a compatible solvent.
- Calibration: The standard solutions are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Sample Analysis: The filtered supernatant from the shake-flask experiment is diluted as necessary to fall within the linear range of the calibration curve and then injected into the HPLC.
- Concentration Determination: The peak area of CBD in the sample chromatogram is used to determine its concentration by interpolation from the calibration curve.

Signaling Pathways of Cannabidiol

CBD interacts with a variety of molecular targets, leading to its diverse pharmacological effects. Unlike THC, CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2. The following diagrams illustrate some of the key signaling pathways modulated by CBD.

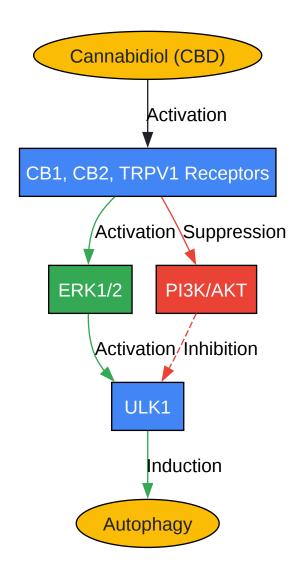




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Caption: Key receptor interactions and downstream effects of CBD.





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